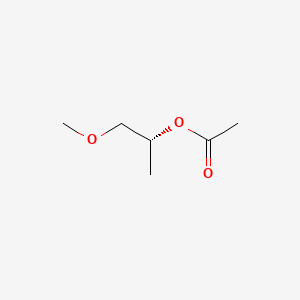
Methoxyisopropyl acetate, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxyisopropyl acetate, ®-, can be synthesized through the esterification of methoxyisopropanol with acetic acid. The reaction typically involves the use of an acid catalyst such as para-toluene sulfonic acid (pTSA) and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, methoxyisopropyl acetate is produced using reactive distillation, where the reboiler of the distillation column acts as a reactor. This method involves charging the reactor with acetic acid, methoxyisopropanol, and an entrainer like toluene, along with a homogeneous acid catalyst .
Chemical Reactions Analysis
Types of Reactions
Methoxyisopropyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Hydrolysis: Acid or base catalysts, water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Methoxyisopropanol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Methoxyisopropyl acetate is widely used in scientific research due to its solvent properties. It is employed in:
Chemistry: As a solvent in organic synthesis and analytical chemistry.
Biology: In the preparation of biological samples for analysis.
Medicine: As a solvent in pharmaceutical formulations.
Industry: In the production of coatings, inks, and adhesives
Mechanism of Action
Methoxyisopropyl acetate exerts its effects primarily through its solvent properties. It readily dissolves various organic compounds, facilitating their use in different applications. In the body, it is metabolized to methoxyisopropanol, which is further excreted unchanged or as propylene glycol .
Comparison with Similar Compounds
Methoxyisopropyl acetate is similar to other glycol ether acetates, such as:
- Ethylene glycol monomethyl ether acetate
- Propylene glycol monomethyl ether acetate
Compared to these compounds, methoxyisopropyl acetate is unique due to its lower toxicity and better safety profile, making it more suitable for use in cosmetics and personal care products .
Properties
CAS No. |
335203-11-7 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
[(2R)-1-methoxypropan-2-yl] acetate |
InChI |
InChI=1S/C6H12O3/c1-5(4-8-3)9-6(2)7/h5H,4H2,1-3H3/t5-/m1/s1 |
InChI Key |
LLHKCFNBLRBOGN-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](COC)OC(=O)C |
Canonical SMILES |
CC(COC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















